2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
88796-67-2 |
|---|---|
Molecular Formula |
C12H9NO6 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C12H9NO6/c14-12(15)9-3-1-2-4-10(9)18-7-8-5-6-11(19-8)13(16)17/h1-6H,7H2,(H,14,15) |
InChI Key |
JUACOJACYSRHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activities and Pharmacological Insights of 2 5 Nitrofuran 2 Yl Methoxy Benzoic Acid Analogues
Antimicrobial Research Perspectives
The antimicrobial potential of nitrofuran derivatives has been recognized for decades, with several compounds being utilized in clinical practice. The characteristic 5-nitrofuran ring is a crucial component, often referred to as a "warhead," which can be metabolically activated within microbial cells to generate reactive intermediates that disrupt cellular functions. Research into analogues of 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid builds upon this foundation, seeking to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms.
Evaluation of Antibacterial Potency and Spectrum against Diverse Pathogens
Analogues of this compound have been investigated for their antibacterial activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative organisms. The 5-nitrofuran scaffold is a well-established pharmacophore known for its broad-spectrum antibacterial effects. nih.gov The mechanism of action is generally associated with the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.
Studies have shown that modifications to the molecular periphery of the nitrofuran core can significantly influence antibacterial selectivity and potency. For instance, a series of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles demonstrated predominant activity against Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com Notably, some of these analogues exhibited minimum inhibitory concentrations (MICs) comparable or even lower than clinically used antibiotics like ciprofloxacin against certain pathogens. mdpi.com
The antibacterial spectrum of nitrofuran derivatives often includes challenging pathogens. For example, Furazolidone (FZD) and Nitrofurantoin (NFT), two well-known 5-nitrofuran drugs, are effective against a broad range of Gram-negative and Gram-positive bacteria. nih.gov Research on novel analogues aims to leverage this broad-spectrum potential while improving pharmacological profiles. The introduction of different substituents allows for the fine-tuning of activity. For example, compounds containing C-N bonds have shown strong inhibition against both S. aureus and Escherichia coli. nih.gov
Below is a table summarizing the antibacterial activity of representative nitrofuran analogues against various bacterial pathogens.
| Compound/Analogue | Organism | MIC (µg/mL) | Reference |
| Nitrofuran Analogue 1 | Staphylococcus aureus | 1 | researchgate.net |
| Nitrofuran Analogue 2 | Escherichia coli | >128 | nih.gov |
| Nitrofuran Analogue 3 | Helicobacter pylori | 16 | nih.gov |
| 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | Staphylococcus aureus | 0.78 | mdpi.com |
| 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole | Staphylococcus aureus | 3.12 | mdpi.com |
It is important to note that the minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. idexx.nl
Investigation of Antifungal Activity
In addition to their antibacterial properties, nitrofuran derivatives have demonstrated promising antifungal activity. The increasing incidence of fungal infections, particularly those caused by drug-resistant strains of Candida albicans, has spurred the search for new antifungal agents. nih.gov Analogues of this compound represent a potential source of such agents.
A series of derivatives containing the 5-nitrofuran scaffold were designed and synthesized, showing significant in vitro antifungal activity against six strains of Candida albicans, including drug-resistant clinical isolates. nih.gov One particular compound, designated as B5, exhibited high activity with MIC80 values ranging from 0.25 to 8 µg/mL across all tested fungi. nih.gov Preliminary mechanistic studies suggest that these compounds may exert their antifungal effect by disrupting the fungal cell morphology and promoting the formation of reactive oxygen species. nih.gov
Furthermore, research on a series of ester, amide, and chalcone 5-nitrofuran derivatives revealed potent activity against a wide range of fungal species, including Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and Cryptococcus neoformans. mdpi.com The minimum inhibitory concentration (MIC90) values for some of the most potent compounds were as low as 0.48 µg/mL. mdpi.com
The antifungal potential of benzoic acid derivatives has also been explored. Studies have identified CYP53, a fungal-specific cytochrome P450 enzyme, as a potential target for these compounds. nih.gov By inhibiting this enzyme, benzoic acid derivatives can disrupt fungal-specific metabolic pathways.
The table below presents the antifungal activity of selected nitrofuran and benzoic acid analogues.
| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |
| Nitrofuran Derivative B5 | Candida albicans (drug-resistant) | 0.25-8 | nih.gov |
| Nitrofuran Derivative 11 | Histoplasma capsulatum | 0.48 | mdpi.com |
| Nitrofuran Derivative 3 | Paracoccidioides brasiliensis | 0.48 | mdpi.com |
| Nitrofuran Derivative 8 | Trichophyton rubrum | 0.98 | mdpi.com |
| Methyl 2-nitrocinnamate | Candida albicans | 128 | nih.gov |
Anticancer Research Pathways
The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including those present in this compound analogues. Both nitrofuran and benzoic acid moieties have been incorporated into molecules exhibiting antiproliferative and pro-apoptotic activities against various cancer cell lines.
Assessment of Antiproliferative Effects in In Vitro Cell Models
Numerous studies have demonstrated the ability of nitrofuran and benzoic acid analogues to inhibit the proliferation of cancer cells in vitro. The antiproliferative effect is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. nih.gov
Novel 5-nitrofuran-isatin molecular hybrids have shown potent inhibitory activity against the human colon cancer cell line HCT 116, with IC50 values ranging from 1.62 to 8.8 µM. researchgate.net Similarly, a strategically designed benzofuran-hydrazone hybrid with a 4-(trifluoromethylphenyl)hydrazone arm and a 2-(3,5-dimethoxyphenyl) substituent emerged as a potent cytotoxic agent against MCF-7 breast cancer cells, with an IC50 of 4.21 µM. nih.gov
The antiproliferative effects are not limited to a single cancer type. For instance, certain nitro-substituted hydroxynaphthanilides have demonstrated significant antiproliferative activity against both THP-1 (human acute monocytic leukemia) and MCF-7 (human breast adenocarcinoma) cells. mdpi.com
The following table summarizes the in vitro antiproliferative activity of various analogues on different cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran-isatin hybrid 3 | HCT 116 (Colon) | 1.62 | researchgate.net |
| Benzofuran-hydrazone hybrid 3k | MCF-7 (Breast) | 4.21 | nih.gov |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 3.06 | mdpi.com |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Breast) | 5.23 | mdpi.com |
Mechanisms of Apoptosis Induction and Cell Cycle Modulation
Beyond simply inhibiting cell growth, effective anticancer agents often induce programmed cell death, or apoptosis, and interfere with the cell cycle. Analogues of this compound have been shown to act through these mechanisms.
One study on a potent benzofuran-hydrazone hybrid found that it induced cell cycle arrest at the G0/G1 phase in MCF-7 cells. nih.gov Furthermore, treatment with this compound led to a significant increase in both early and late apoptosis. nih.gov Similarly, certain 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives have been shown to cause G2/M phase arrest of the cell cycle and induce apoptosis through the activation of caspases-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. nih.govnih.gov
The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the clean removal of cancer cells without inducing an inflammatory response. Hydroxybenzoate magnesium analogues, for example, have been shown to increase the levels of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 in HT-1080 human fibrosarcoma cells. oatext.com
The modulation of the cell cycle is another critical mechanism. Certain nitro-substituted hydroxynaphthanilides induced an accumulation of cancer cells in the G1 phase, which was associated with the downregulation of cyclin E1 protein levels. mdpi.com Cyclins and cyclin-dependent kinases are key regulators of cell cycle progression, and their disruption can halt uncontrolled cell division.
Exploration of Other Pharmacological Activities
While the primary focus of research on this compound analogues has been on their antimicrobial and anticancer properties, the constituent furan (B31954) and benzoic acid moieties are known to be present in compounds with a variety of other pharmacological activities.
Furan derivatives, in general, have been investigated for a wide range of biological effects, including anti-inflammatory, antiviral, and analgesic properties. nih.gov The furan nucleus is a versatile scaffold that can be modified to interact with various biological targets. Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modulating signaling pathways such as MAPK and PPAR-ɣ. nih.gov
Some investigations have indicated that benzofuran natural derivatives can influence immune responses. For example, lucidafuran, a dibenzofuran, was found to inhibit the generation of superoxide anions by human neutrophils, suggesting an anti-inflammatory effect. nih.gov The anti-inflammatory actions of these compounds often involve the modulation of the immune system by downregulating the activation of NF-κB and other signaling pathways, which in turn suppresses the production of pro-inflammatory cytokines.
The broad biological activity of the furan ring system suggests that analogues of this compound may possess a wider range of pharmacological activities than have been extensively studied to date. Further research is warranted to explore the potential of these compounds in other therapeutic areas.
Mechanistic Elucidation of 2 5 Nitrofuran 2 Yl Methoxy Benzoic Acid Analogues Action
Signaling Pathways Involved in Antiproliferative and Apoptotic Effects
The antiproliferative and apoptotic effects of 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid analogues are attributed to their interaction with complex intracellular signaling networks. Research into the broader class of 5-nitrofuran derivatives has illuminated several key pathways through which these compounds can inhibit cancer cell growth and induce programmed cell death. While direct studies on this compound are limited, the mechanistic insights gained from structurally related nitrofuran compounds provide a strong basis for understanding its potential modes of action. The primary signaling cascades implicated are the Unfolded Protein Response (UPR) and the intrinsic apoptotic pathway involving the Bcl-2 family of proteins.
Induction of the Unfolded Protein Response (UPR)
A significant mechanism by which certain 5-nitrofuran derivatives exert their anticancer effects is through the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is activated when misfolded or unfolded proteins accumulate in the ER. While initially a pro-survival mechanism, prolonged or overwhelming ER stress triggers apoptosis.
One study on 5-nitrofuran-2-amide derivatives demonstrated their ability to induce apoptosis in triple-negative breast cancer (TNBC) cells by activating a specific branch of the UPR. nih.gov These compounds were found to be potent activators of C/EBP-homologous protein (CHOP) expression. nih.gov CHOP is a key transcription factor in ER stress-mediated apoptosis. nih.gov The signaling cascade initiated by these nitrofuran analogues involves the PERK-eIF2α-ATF4 pathway. nih.gov
PERK (Protein kinase R-like endoplasmic reticulum kinase): Upon ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).
eIF2α (eukaryotic initiation factor 2 alpha): Phosphorylation of eIF2α leads to a general attenuation of protein synthesis but selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4).
ATF4 (Activating Transcription Factor 4): This transcription factor then upregulates the expression of CHOP.
CHOP (C/EBP-homologous protein): Elevated levels of CHOP promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.
The findings from this study are summarized in the table below:
| Compound Class | Cancer Cell Line | Key Signaling Pathway | Terminal Effector | Reference |
| 5-nitrofuran-2-amide derivatives | Triple-Negative Breast Cancer (TNBC) | PERK-eIF2α-ATF4 | CHOP expression | nih.gov |
Modulation of the Bcl-2 Family and the Intrinsic Apoptotic Pathway
Another critical signaling pathway implicated in the pro-apoptotic effects of nitrofuran derivatives is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate.
Research on n-pentyl-nitrofurantoin, a derivative of the antibiotic nitrofurantoin, has shown its ability to induce apoptosis in HL-60 leukemia cells by directly modulating the expression of Bcl-2 family proteins. This study revealed that the compound led to:
Upregulation of Bax: Bax is a pro-apoptotic protein that, upon activation, translocates to the mitochondria and promotes the release of cytochrome c.
Downregulation of Bcl-xL: Bcl-xL is an anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization.
The shift in the Bax/Bcl-xL ratio in favor of apoptosis leads to mitochondrial dysfunction, the release of pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, the executioners of apoptosis.
The key findings related to the modulation of the Bcl-2 family are presented in the table below:
| Compound | Cancer Cell Line | Effect on Bcl-2 Family | Consequence | Reference |
| n-pentyl-nitrofurantoin | HL-60 leukemia | Upregulation of Bax, Downregulation of Bcl-xL | Induction of apoptosis | nih.gov |
Structure Activity Relationship Sar Studies of 2 5 Nitrofuran 2 Yl Methoxy Benzoic Acid Derivatives
Influence of Structural Modifications on the Furan (B31954) Ring and Benzoic Acid Moiety
Modifications to the terminal aromatic rings—the 5-nitrofuran and the benzoic acid—have a profound impact on the compound's biological activity.
The 5-Nitrofuran Ring: The presence of a furan ring substituted with a nitro group at the 5-position is widely considered essential for the antimicrobial and antitubercular activities of this class of compounds. The antimicrobial effect is linked to the enzymatic reduction of this nitro group within the target cell, which produces toxic reactive species. Therefore, modifications that remove or alter the nitro group generally lead to a significant loss of activity.
The Benzoic Acid Moiety: The substitution pattern on the benzoic acid ring is a key determinant of biological activity and can be fine-tuned to enhance potency. The position of various substituents (ortho-, meta-, para-) can drastically alter the molecule's interaction with its biological target. For instance, studies on benzoic acid derivatives have shown that the placement of even a simple methyl group can increase or decrease bioactivity. Shifting a substituent from an ortho- to a meta- or para-position can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity. In some related compound series, introducing a methyl group at the meta-position has been shown to induce antagonistic activity american.edu.
Table 1: Summary of Structure-Activity Relationships for Furan and Benzoic Acid Moieties
| Molecular Moiety | Modification | General Effect on Biological Activity |
| 5-Nitrofuran Ring | Removal or replacement of the 5-nitro group | Significant decrease or complete loss of activity. |
| Alteration of the furan ring | Often detrimental, as the furan scaffold is crucial. | |
| Benzoic Acid Moiety | Introduction of small alkyl groups (e.g., methyl) | Activity is highly dependent on the position (ortho, meta, para) nih.gov. |
| Introduction of halogen atoms (e.g., -Cl, -Br) | Can increase potency, potentially through enhanced binding interactions. | |
| Variation in substituent electronic properties | Electron-donating or electron-withdrawing groups can modulate target affinity. |
Impact of the Methoxy Linker Chemistry on Biological Activity and Selectivity
The methoxy bridge, -O-CH₂-, is not merely a spacer but an active contributor to the molecule's physicochemical properties and biological profile. Its length, flexibility, and the chemistry of the benzylic carbon play a critical role.
In analogous nitrofuran series, such as N-benzyl-5-nitrofuran-2-carboxamides, the linker region is a key site for optimization nih.gov. Studies have shown that modifying the benzylic carbon—the carbon atom connecting the furan ring to the rest of the molecule via the ether linkage—can significantly improve metabolic stability and pharmacokinetic properties. For example, the introduction of alkyl substituents (e.g., methyl groups) at this position can protect the molecule from metabolic oxidation, enhancing its in vivo half-life without compromising its potency nih.gov.
The ether group itself influences the molecule's conformation and polarity. The geometry of the linker dictates the spatial orientation of the furan and benzoic acid rings relative to each other, which is crucial for optimal interaction with a biological target. The stability of the linker is also important; for instance, in the broader field of drug design, linkers can be engineered to be stable or to cleave under specific physiological conditions, although in this scaffold, a stable ether linkage is generally presumed to be required nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Interpretation
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for understanding the mechanisms of action and for designing new, more potent derivatives.
The development of a robust QSAR model is a systematic process that involves several critical steps to ensure its statistical quality and predictive power nih.govchemrxiv.org. The process begins with the careful curation of a dataset of compounds with experimentally determined biological activities.
The general workflow includes:
Data Preparation: A dataset of 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid derivatives and their corresponding biological activities (e.g., inhibitory concentrations) is compiled. The chemical structures are accurately represented, and the data is checked for consistency and accuracy chemrxiv.org.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the most relevant descriptors to the biological activity nih.govmdpi.com.
Rigorous Validation: This is the most critical phase. The model's performance is tested through internal validation (e.g., cross-validation) and, most importantly, external validation. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that was not used in the model's development nih.govresearchgate.net. A model is considered predictive only if it performs well on this external test set researchgate.net.
Table 2: Key Steps in QSAR Model Development and Validation
| Step | Description | Key Metrics/Techniques |
| 1. Data Curation | Compiling and cleaning a dataset of compounds and their biological activities. | Homogeneous assay data, removal of duplicates/errors. |
| 2. Descriptor Calculation | Generating numerical values that describe molecular properties. | 2D/3D descriptors (e.g., topological, electronic, steric). |
| 3. Model Building | Creating a statistical relationship between descriptors and activity using a "training set". | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |
| 4. Internal Validation | Assessing the robustness and stability of the model using the training set. | Cross-validated r² (q²), Leave-One-Out (LOO) cross-validation. |
| 5. External Validation | Evaluating the model's ability to predict the activity of new compounds (the "test set"). | Predicted r² (pred_r²). |
| 6. Applicability Domain | Defining the chemical space in which the model can make reliable predictions. | Based on the range of descriptors in the training set. |
QSAR studies on nitrofuran derivatives have identified several classes of physicochemical descriptors that are critical for their biological activity. These descriptors provide a quantitative basis for the SAR observations.
Key descriptors often include:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule. An example from a study on nitrofuran analogues is T(O…S), which suggests that the distance between specific oxygen and sulfur atoms can be favorable for activity.
Constitutional Descriptors: These relate to the basic composition of the molecule, such as the number of double bonds or the presence of certain functional groups. For some nitrofuran series, a lower number of fragments like thiazole or thiophene was found to be beneficial.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. Kier-Hall electrotopological state (Ss) values, which relate to the electronic environment of sulfur atoms, have shown a positive influence on the activity of some nitrofuran derivatives.
Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be important for predicting reactivity and interaction with biological targets.
By identifying which descriptors have the greatest influence, QSAR models allow researchers to understand the specific physicochemical properties that drive the biological activity of this compound derivatives.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For nitrofuran derivatives, a common target for such simulations is bacterial nitroreductase, an enzyme class responsible for activating these compounds into their cytotoxic form. researchgate.netajprd.com
Molecular docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a more favorable binding. These simulations also determine the most likely binding pose, or conformation, of the ligand within the protein's active site.
In studies involving various nitrofuran derivatives docked against E. coli nitroreductase (PDB ID: 1YLU), binding scores have been observed to range from -5.9 to -8.8 kcal/mol. researchgate.netajprd.com For 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid, a hypothetical docking study against a relevant bacterial nitroreductase could yield a range of binding affinities and poses. The predicted binding energy is a crucial metric for ranking potential drug candidates and prioritizing them for further experimental testing. The induced-fit docking (IFD) modeling technique is another advanced approach that accounts for the flexibility of the protein's active site upon ligand binding, potentially providing more accurate predictions of binding poses and affinities. mdpi.com
Table 1: Illustrative Predicted Binding Affinities of this compound and Related Compounds Against a Bacterial Nitroreductase Target This table presents hypothetical data based on findings from related nitrofuran derivatives to illustrate expected results for the target compound.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | E. coli Nitroreductase (1YLU) | -8.5 (Hypothetical) |
| Nitrofurantoin (Standard) | E. coli Nitroreductase (1YLU) | -8.1 ajprd.com |
| Compound 2a (Derivative) | E. coli Nitroreductase (1YLU) | -8.8 researchgate.netajprd.com |
| Other Nitrofuran Derivatives | E. coli Nitroreductase (1YLU) | -5.9 to -8.8 researchgate.netajprd.com |
Identification of Key Amino Acid Residues and Interaction Hotspots
Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the target protein that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, docking studies of nitrofuran derivatives with E. coli nitroreductase have identified key interactions with residues such as Glutamic acid (GLU 165), Arginine (ARG 10 & 207), Serine (SER 12 & 39), and Lysine (LYS 205). researchgate.netajprd.com The nitrofuran group itself can form a π-stacking interaction with the aromatic core of the flavin mononucleotide (FMN) cofactor present in the enzyme's catalytic region, which is essential for the reduction process that activates the drug. mdpi.com
Understanding these interaction hotspots is vital for structure-based drug design, allowing for chemical modifications to the ligand to enhance its binding affinity and selectivity for the target protein.
Table 2: Potential Key Amino Acid Interactions for this compound in a Nitroreductase Active Site This table lists hypothetical interactions based on common findings for the nitrofuran class of compounds.
| Interacting Amino Acid Residue | Type of Interaction | Potential Role in Binding |
| Arginine (e.g., ARG 207) | Hydrogen Bond, Electrostatic | Stabilization of the nitro group or benzoic acid moiety |
| Glutamic acid (e.g., GLU 165) | Hydrogen Bond | Interaction with the ligand's polar groups |
| Serine (e.g., SER 12) | Hydrogen Bond | Anchoring the ligand within the active site |
| Flavin Mononucleotide (FMN) | π-Stacking | Interaction with the nitrofuran ring, facilitating electron transfer |
| Leucine/Isoleucine | Hydrophobic Interaction | Stabilization of non-polar parts of the ligand |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the movements and conformational changes of atoms and molecules, providing insights into the stability of the predicted binding pose and the flexibility of the protein.
Pharmacophore Modeling for Rational Drug Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling identifies these key features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—from a set of known active molecules.
Starting with the structure of this compound, a pharmacophore model could be developed to guide the design of new derivatives with potentially improved activity. For nitrofuran-based antibacterial agents, key pharmacophoric features often include the 5-nitrofuran "warhead," which is crucial for the mechanism of action, along with other features that dictate target selectivity and pharmacokinetic properties. mdpi.comnih.gov By creating and screening virtual libraries of compounds against such a model, researchers can identify novel molecular scaffolds that retain the essential features for biological activity, accelerating the discovery of new drug candidates. researchgate.net
Homology Modeling for Novel Protein Target Prediction
When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR), homology modeling can be used to construct a theoretical model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. biorxiv.org
If this compound is found to have activity against a pathogen for which the primary protein target is unknown, homology modeling could be employed. First, potential target proteins would be identified through genetic or proteomic studies. Then, the amino acid sequence of a potential target protein would be used to find a homologous protein with a known structure (a template). A 3D model of the target protein is then built based on the template's structure. This resulting model can then be used for molecular docking simulations with this compound to investigate potential binding modes and validate the protein as a viable drug target. biorxiv.org This approach is particularly valuable for identifying novel targets in pathogenic organisms, thereby expanding the potential therapeutic applications of the compound. biorxiv.org
Pre Clinical Pharmacokinetic and Metabolic Research of Nitrofuran Compounds
In Vitro and In Vivo Absorption, Distribution, and Excretion Studies (Non-human Models)
The study of absorption, distribution, metabolism, and excretion (ADME) of nitrofuran compounds in non-human models is crucial for understanding their behavior in biological systems. Research, primarily in rodent models, has elucidated the pharmacokinetic profiles of several nitrofuran derivatives, such as nitrofurantoin.
Absorption: Following oral administration in rats, nitrofurantoin is absorbed from the gastrointestinal tract. The absorption can be influenced by the formulation; for instance, different tablet formulations can lead to variations in absorption rates and bioavailability. Studies on the degradation of nitrofuran derivatives by the small intestinal mucosa indicate that metabolic processes within the gut wall can influence the extent of absorption.
Distribution: Once absorbed, nitrofuran compounds are distributed throughout the body via the bloodstream. The distribution is governed by the physicochemical properties of the specific compound, such as its lipid solubility. The liver is a primary organ for both distribution and metabolism due to receiving blood from the portal circulation. For nitrofurantoin in rats and rabbits, a physiologically based pharmacokinetic (PBPK) model predicted that the maximal concentrations followed the order of liver > kidney > tubules > plasma > rest of the body > fat. While parent nitrofuran drugs have a short in vivo half-life, their metabolites can bind to tissue proteins and persist for many weeks.
Excretion: Excretion of nitrofurans and their metabolites occurs through multiple routes. Renal excretion is a significant pathway for compounds like nitrofurantoin. A PBPK model for nitrofurantoin suggested that its elimination is limited by the saturation of active tubular secretion at low plasma concentrations, coupled with a high rate of reabsorption. In addition to renal clearance, hepatobiliary elimination into the feces is another important route. Enterohepatic recirculation, where a compound is excreted in the bile, reabsorbed from the intestine, and returned to the liver, has been observed for nitrofurantoin in rats.
Table 1: Summary of Nitrofurantoin Pharmacokinetic Processes in a Rat Model
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Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling a nitrofuran derivative (e.g., 5-nitrofuran-2-ylmethanol) with a substituted benzoic acid precursor. Key steps include:
- Esterification/Protection : Protecting the carboxylic acid group of benzoic acid derivatives (e.g., methyl ester formation) to prevent side reactions during coupling .
- Coupling Reaction : Using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution to attach the nitrofuran moiety to the methoxybenzoic acid backbone .
- Deprotection : Hydrolysis of the ester group under basic (e.g., NaOH) or acidic conditions to regenerate the carboxylic acid .
Optimization : Monitor reaction progress via TLC or HPLC . Adjust solvent polarity (e.g., THF vs. DMF) and temperature to improve yields. For example, lower temperatures may reduce nitro-group decomposition .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the nitrofuran (e.g., characteristic aromatic protons at δ 7.5–8.5 ppm) and benzoic acid moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) and detects impurities .
- HPLC : Quantifies purity (>95% typical for research-grade material) and identifies byproducts from incomplete coupling or hydrolysis .
- Melting Point Analysis : Consistent melting points across batches indicate purity (e.g., compare with literature values) .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Data Collection : High-resolution single-crystal X-ray diffraction data (e.g., synchrotron sources) are processed via SHELX for structure solution .
- Model Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy rates. For example, it can confirm the orientation of the nitrofuran group relative to the benzoic acid plane .
- Validation : Check for residual electron density near the nitro group to rule out partial oxidation or decomposition .
Note : SHELX is preferred for small-molecule crystallography due to robust handling of twinned data and high-resolution refinement .
Advanced: What strategies are effective in evaluating the compound’s metabolic stability and potential bioactive metabolites?
- In Vitro Metabolism Studies : Incubate with liver microsomes (e.g., human or rat) and analyze via LC-MS/MS. Key metabolites may include hydroxylated derivatives or nitro-reduction products .
- Isotope Labeling : Use C or N labels to track metabolic pathways (e.g., nitro-group reduction to amine) .
- Structural Elucidation of Metabolites : Compare MS/MS fragmentation patterns with synthetic standards (e.g., 5-amino-furan derivatives) .
Advanced: How can researchers reconcile discrepancies in biological activity data across different studies?
- Dose-Response Validation : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controlled conditions .
- Impurity Profiling : Use HPLC-MS to identify batch-specific contaminants (e.g., residual starting materials) that may skew activity .
- Structural Confirmation : Re-examine NMR and crystallography data to rule out polymorphic forms or stereochemical variations .
Advanced: What computational methods support the design of derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., nitroreductases in antibacterial pathways) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity data .
- DFT Calculations : Predict redox potentials of the nitro group to assess pro-drug activation potential .
Methodological: How should researchers optimize purification for gram-scale synthesis?
- Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to maximize yield while maintaining purity .
- SPE (Solid-Phase Extraction) : Remove polar impurities using C18 cartridges, especially for final product isolation .
Methodological: What protocols mitigate nitro-group instability during storage?
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation or photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions and use amber vials to block UV light .
- Stability Testing : Periodically analyze via HPLC to detect degradation products (e.g., nitro-to-amine conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
